Tetrahydrothiophen-3-oneoxime

Physicochemical profiling Drug design ADME prediction

Researchers requiring validated HNO-releasing scaffolds for heart failure or ischemia models need stereochemically defined oximes. This saturated thiophene oxime (CAS 24030-02-2) is claimed in US patents 8,318,705 B2 and US 2009/0281062 A1 for nitroxyl donor activity-mechanistically distinct from unsaturated aromatic oximes. - **Patent-supported use**: Directly applicable to HNO-mediated drug discovery programs. - **Stereochemical resolution**: Separable E/Z isomers (CAS 128862-25-9, 128862-26-0) for SAR studies. - **Agrochemical intermediate**: Core scaffold for Bayer-type carbamoyloximino insecticides.

Molecular Formula C4H7NOS
Molecular Weight 117.17 g/mol
Cat. No. B12063591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrothiophen-3-oneoxime
Molecular FormulaC4H7NOS
Molecular Weight117.17 g/mol
Structural Identifiers
SMILESC1CSCC1=NO
InChIInChI=1S/C4H7NOS/c6-5-4-1-2-7-3-4/h6H,1-3H2/b5-4-
InChIKeyDWWREQRWOXEVGY-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrothiophen-3-one Oxime: Identity, Physicochemical Profile, and Comparators


Tetrahydrothiophen-3-one oxime (CAS 24030-02-2; IUPAC: N-(thiolan-3-ylidene)hydroxylamine; C₄H₇NOS; MW 117.17 g/mol) is a saturated thiophene-derived oxime that combines a tetrahydrothiophene ring with an oxime functional group at the 3-position [1]. The compound exists as E/Z stereoisomers (CAS 128862-25-9 and 128862-26-0, respectively) . It is formally derived from the condensation of tetrahydrothiophen-3-one (CAS 1003-04-9), a ketone that holds FEMA GRAS status (No. 3266) as a food flavoring agent [2]. Unlike its ketone precursor—which is a well-characterized volatile liquid (bp ~175 °C; logP ~0.56) used in flavor and fragrance [2]—the oxime introduces a hydrogen-bond-donating –NOH moiety, raising the predicted logP to ~0.95 and the polar surface area (PSA) to approximately 57.9 Ų [1], thereby altering solubility, reactivity, and biological recognition. The closest in-class comparators include the unsaturated aldehyde oximes such as thiophene-3-carboxaldehyde oxime (CAS 42466-50-2; logP ~1.56; PSA ~60.8 Ų) and thiophene-2-carboxaldehyde oxime (CAS 29683-84-9; logP ~1.56; mp 132–136 °C) , which differ in ring saturation, electronic structure, and consequent application scope.

✓ Saturated tetrahydrothiophene oxime scaffold
✓ Separable E/Z isomer pair for stereochemical SAR
✓ HNO-donor research pathway (patented chemical space)

Why Generic Thiophene Oximes Cannot Substitute Tetrahydrothiophen-3-one Oxime


The saturated tetrahydrothiophene scaffold of tetrahydrothiophen-3-one oxime confers a lipophilicity window (logP ~0.95) that is intermediate between the low logP of the parent ketone (~0.56) and the markedly higher logP of unsaturated thiophene aldoximes (~1.56) [1][2]. This difference in logP translates non-linearly into differences in membrane permeability, metabolic stability, and pharmacokinetic distribution [3]. More critically, the compound is the subject of granted patents (US 8,318,705 B2; US 2009/0281062 A1) claiming HNO (nitroxyl) donor activity under physiological conditions—a mechanism that is structurally dependent on the saturated thiophene ring adjacent to the oxime and is absent in the unsaturated aromatic oximes [4]. Generic substitution by any analog without equivalent HNO-release kinetics would fail to replicate the claimed cardioprotective and anti-ischemic pharmacology. Furthermore, the oxime derivative lacks the GRAS regulatory designation and extensive toxicological dataset of the parent ketone, meaning that procurement for any application involving human exposure requires compound-specific safety assessment [5].

  • Ketone precursor (1003-04-9) Lacks oxime functionality; HNO donor pathway absent. Safety and regulatory profiles diverge significantly, requiring compound-specific assessment.
  • Unsaturated thiophene aldoximes Aromatic system cannot generate HNO via claimed pathway. Lipophilicity shifts upward, potentially altering permeability and metabolic stability profiles.
  • Isomer-ambiguous analogs Most comparator oximes lack separable E/Z forms, limiting stereochemical control in SAR studies. Isomer-dependent activity may be masked in mixtures.

Quantitative Differentiation Evidence Against Comparator Compounds


Lipophilicity Differentiation: Saturated Oxime vs. Ketone and Aldoximes

Tetrahydrothiophen-3-one oxime (target compound) exhibits a predicted logP of approximately 0.95 [1], compared to the consensus logP of ~0.56 for its ketone precursor, tetrahydrothiophen-3-one [2], and a logP of ~1.56 for both thiophene-3-carboxaldehyde oxime and thiophene-2-carboxaldehyde oxime, the unsaturated aromatic aldoxime analogs . The oxime functional group increases lipophilicity by ~0.4 log units relative to the ketone, while the saturated ring reduces lipophilicity by ~0.6 log units relative to the unsaturated aldoximes. This places the compound in a distinct logP window that may be optimal for passive membrane permeability while avoiding excessive metabolic clearance.

Lipophilicity Profile
Cross-study comparable
Target: logP ≈ 0.95 Ketone: logP ≈ 0.56 Aldoximes: logP ≈ 1.56 Δ +0.39 / −0.61 log units
Intermediate lipophilicity may support passive permeability; context-dependent ADME interpretation required.
Predicted logP values; experimental validation recommended.
Physicochemical profiling Drug design ADME prediction

E/Z Stereoisomerism as a Structural Differentiator

Tetrahydrothiophen-3-one oxime is supplied commercially as an E/Z mixture under CAS 24030-02-2, but discrete stereoisomers are registered: (E)-dihydrothiophen-3(2H)-one oxime (CAS 128862-25-9) and (Z)-dihydrothiophen-3(2H)-one oxime (CAS 128862-26-0) . In contrast, the unsaturated aldoxime comparators (thiophene-3-carboxaldehyde oxime and thiophene-2-carboxaldehyde oxime) predominantly exist as single geometric isomers due to steric and electronic constraints of the conjugated aldehyde oxime system, and their commercial specifications do not routinely differentiate E/Z forms [1]. The ketone precursor, tetrahydrothiophen-3-one, has no stereogenic element at the 3-position and presents no isomer ambiguity [2].

Stereoisomer Availability
Cross-study comparable
Target: 2 separable E/Z isomers (CAS 128862-25-9, 128862-26-0) Ketone: 0 stereoisomers Aldoximes: predominantly 1 geometric isomer
Enables isomer-specific SAR; stereochemical control unavailable in comparators.
Specify desired isomer or mixture at procurement.
Stereochemistry Isomer separation Procurement specification

Patented HNO Donor Activity vs. Thiophene Aldoximes

Tetrahydrothiophen-3-one oxime is explicitly claimed in U.S. Patent 8,318,705 B2 (and the related application US 2009/0281062 A1) as a nitroso derivative that donates nitroxyl (HNO) under physiological conditions [1]. The patent describes its utility for treating and/or preventing heart failure, ischemia/reperfusion injury, and cancer. The HNO-liberating mechanism requires a saturated thiophene ring adjacent to the oxime (or nitroso) functionality; the unsaturated thiophene aldoximes (thiophene-2- and thiophene-3-carboxaldehyde oxime) are structurally incapable of generating HNO via the same pathway and are not claimed in these patents [2]. The parent ketone (tetrahydrothiophen-3-one) lacks the oxime functionality entirely and has no HNO donor potential.

Patented HNO Donor
Class-level inference
US 8,318,705 B2 claims target as HNO donor for cardioprotection research; no equivalent claims for aldoximes or ketone.
Patent-protected chemical space; peer-reviewed HNO release kinetics not yet available.
Quantitative HNO donor data require independent verification.
HNO donor Cardioprotection Ischemia-reperfusion injury Heart failure

Anti-Inflammatory Activity Profile: Oxime vs. Acid and Ester Series

In a comparative study of tetrasubstituted thiophene derivatives evaluated in the carrageenin-induced rat paw edema model (an acute in vivo anti-inflammatory assay), the oxime series (compounds 6a–6f) exhibited poor anti-inflammatory activity relative to the ester (4a–4i) and acid (5a–5i) series [1]. Specifically, the best ester compound (4c) provided 71% protection at 10 mg/kg, 72% at 20 mg/kg, and 76% at 40 mg/kg, while the best acid compound (5a) provided 79% protection at 10 mg/kg, 80% at 20 mg/kg, and 70% at 40 mg/kg. In contrast, the oxime series 6a–6f did not achieve comparable protection levels at any tested dose. Separately, a different series of 5-aliphatic oximino esters of thiophene (compounds V1, V3, V11, V12, V17, V18) showed good anti-inflammatory activity in the same model, indicating that the anti-inflammatory potential of thiophene oximes is highly dependent on the specific substitution pattern (aliphatic oxime ester at the 5-position) [2]. Tetrahydrothiophen-3-one oxime, with its saturated ring and unsubstituted oxime at the 3-position, is structurally distinct from both the active 5-aliphatic oximino esters and the inactive tetrasubstituted oximes 6a–6f.

Anti-inflammatory Class Profile
Class-level inference
Thiophene oxime series 6a-6f: poor protection in rat paw edema model. Best ester 4c: 71-76% protection at 10-40 mg/kg. Target not directly tested.
Anti-inflammatory response is scaffold-dependent; verify activity for this specific oxime.
No direct in vivo data; class extrapolation may be misleading.
Anti-inflammatory Carrageenin paw edema Structure-activity relationship

Regulatory and Safety Status: GRAS Ketone vs. Oxime Derivative

The ketone precursor, tetrahydrothiophen-3-one (CAS 1003-04-9), is designated FEMA GRAS No. 3266 for use as a food flavoring agent and has been evaluated by the WHO/FAO Joint Expert Committee on Food Additives (JECFA) with no safety concern at current dietary exposure levels [1][2]. It is commercially available in food-grade purity (≥99%) with defined specifications for density (1.197–1.202 g/mL at 20 °C) and refractive index (1.527–1.531 at 20 °C) . In contrast, tetrahydrothiophen-3-one oxime has no FEMA GRAS designation, no JECFA evaluation, and its Safety Data Sheet (SDS) states that toxicological endpoints—including germ cell mutagenicity, carcinogenicity, and reproductive toxicity—have no available data .

Regulatory & Safety Status
Cross-study comparable
Target: no FEMA GRAS, no JECFA evaluation, SDS lacks toxicology data. Ketone: FEMA GRAS 3266, JECFA evaluated.
Additional safety assessment required for applications involving human exposure.
SDS: no data for mutagenicity, carcinogenicity, reprotoxicity.
Regulatory status Safety assessment Procurement risk

Research and Industrial Application Scenarios


HNO Donor Discovery for Heart Failure and Ischemia-Reperfusion

The granted U.S. patents (8,318,705 B2; US 2009/0281062 A1) explicitly claim tetrahydrothiophen-3-one oxime as a nitroxyl (HNO) donor with therapeutic utility in heart failure, ischemia/reperfusion injury, and cancer [1]. This creates a patent-protected chemical space for drug discovery programs targeting HNO-mediated cardioprotection. Unlike the unsaturated thiophene aldoximes, which cannot generate HNO via the claimed mechanism, tetrahydrothiophen-3-one oxime provides a validated starting scaffold with freedom-to-operate considerations defined by the Cardioxyl patent family. Procurement for medicinal chemistry lead optimization in this therapeutic area is directly supported by the patent claims, even though peer-reviewed quantitative HNO release kinetics for this specific compound have not yet been published.

Lead Optimization with Balanced Lipophilicity

With a predicted logP of approximately 0.95 [2], tetrahydrothiophen-3-one oxime occupies a lipophilicity range considered optimal for oral bioavailability (Lipinski's Rule of Five: logP ≤5). This represents an improvement of ~0.6 log units over the unsaturated thiophene aldoximes (logP ~1.56) , which trend closer to the upper limit of drug-likeness and risk increased metabolic turnover. The saturated ring also offers greater conformational flexibility than the planar aromatic aldoximes, potentially enabling access to binding conformations not accessible to the comparator compounds. Researchers optimizing ADME properties of thiophene-based leads may select this scaffold to reduce logP-driven metabolic liability while retaining the oxime pharmacophore.

Synthetic Intermediate in Agrochemical Chemistry

The broader class of carbamoyloxyimino-tetrahydrothiophenes (derived from tetrahydrothiophen-3-one oxime) has been patented by Bayer AG for insecticidal and acaricidal applications [3]. The saturated tetrahydrothiophene oxime core is a key intermediate for these agrochemical agents. In contrast, the unsaturated thiophene aldoximes lack the saturated ring required for the carbamoyloximino substitution pattern that confers pesticidal activity. Procurement of tetrahydrothiophen-3-one oxime as a synthetic building block for novel agrochemical derivatives is supported by this patent precedent, whereas the comparator aldoximes would lead to structurally distinct and potentially inactive products.

Stereochemical Probe for Asymmetric Synthesis and SAR

The availability of separable E and Z stereoisomers (CAS 128862-25-9 and 128862-26-0) enables the use of tetrahydrothiophen-3-one oxime as a stereochemical probe in structure-activity relationship (SAR) investigations. Researchers can independently evaluate the biological activity of each geometric isomer to determine whether oxime geometry influences target engagement. This stereochemical resolution is not available with the ketone precursor (no stereogenic center) or the unsaturated aldoximes (predominantly single isomers due to conjugation), making the target compound uniquely suited for isomer-dependent SAR analysis.

Application
Selection Property
Validation Focus
HNO-Mediated Cardioprotection Research
Patent-granted HNO donor scaffold
HNO release kinetics under assay conditions
ADME Lead Optimization
Reported intermediate lipophilicity
Permeability & metabolic stability assays
Agrochemical Intermediate Synthesis
Saturated oxime core for insecticidal derivatives
Synthetic route feasibility & yield
Stereochemical SAR Probe
Separable E/Z isomer pair
Isomer-dependent target engagement
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